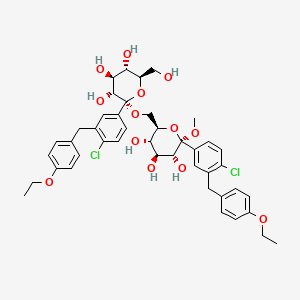![molecular formula C16H15N3O3S B14888960 2,3-Dimethoxy-6-[5-(2-methyl-thiazol-4-yl)-pyrimidin-4-yl]-phenol](/img/structure/B14888960.png)
2,3-Dimethoxy-6-[5-(2-methyl-thiazol-4-yl)-pyrimidin-4-yl]-phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethoxy-6-(5-(2-methylthiazol-4-yl)pyrimidin-4-yl)phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of methoxy groups at the 2 and 3 positions, a hydroxyl group at the 6 position, and a pyrimidinyl group substituted with a thiazolyl moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-6-(5-(2-methylthiazol-4-yl)pyrimidin-4-yl)phenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the pyrimidinyl intermediate: This step involves the reaction of 2-methylthiazole with a suitable pyrimidine precursor under controlled conditions to form the pyrimidinyl intermediate.
Introduction of the phenol moiety: The pyrimidinyl intermediate is then reacted with a phenol derivative, such as 2,3-dimethoxyphenol, under conditions that promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2,3-Dimethoxy-6-(5-(2-methylthiazol-4-yl)pyrimidin-4-yl)phenol may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2,3-Dimethoxy-6-(5-(2-methylthiazol-4-yl)pyrimidin-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the pyrimidinyl or thiazolyl moieties.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted phenols.
科学研究应用
2,3-Dimethoxy-6-(5-(2-methylthiazol-4-yl)pyrimidin-4-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,3-Dimethoxy-6-(5-(2-methylthiazol-4-yl)pyrimidin-4-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
相似化合物的比较
Similar Compounds
2,3-Dimethoxyphenol: Lacks the pyrimidinyl and thiazolyl groups, making it less complex.
2-Methylthiazole: Contains the thiazole moiety but lacks the phenol and pyrimidinyl groups.
4-Pyrimidinol: Contains the pyrimidinyl group but lacks the phenol and thiazole moieties.
Uniqueness
2,3-Dimethoxy-6-(5-(2-methylthiazol-4-yl)pyrimidin-4-yl)phenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C16H15N3O3S |
|---|---|
分子量 |
329.4 g/mol |
IUPAC 名称 |
2,3-dimethoxy-6-[5-(2-methyl-1,3-thiazol-4-yl)pyrimidin-4-yl]phenol |
InChI |
InChI=1S/C16H15N3O3S/c1-9-19-12(7-23-9)11-6-17-8-18-14(11)10-4-5-13(21-2)16(22-3)15(10)20/h4-8,20H,1-3H3 |
InChI 键 |
XWJZYIJMSYKESC-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CS1)C2=CN=CN=C2C3=C(C(=C(C=C3)OC)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


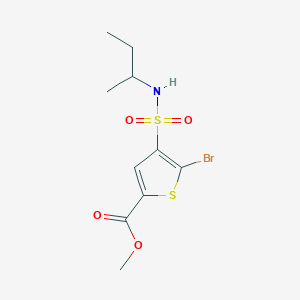
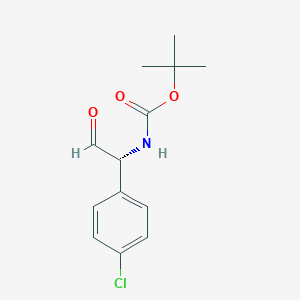
![4-[(Cyclohexyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14888902.png)
![N-[(1R)-1-(2,5-difluorophenyl)-2-(oxiran-2-yl)ethyl]-2-methylpropane-2-sulfonamide](/img/structure/B14888912.png)
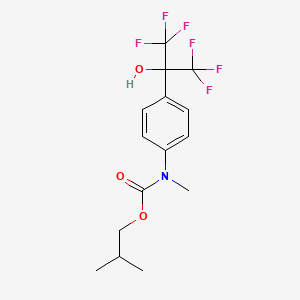
![(5aR,8aR)-tert-Butyl 3-iodo-5a,6,8,8a-tetrahydropyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine-7(4H)-carboxylate](/img/structure/B14888914.png)
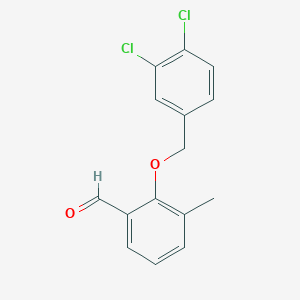
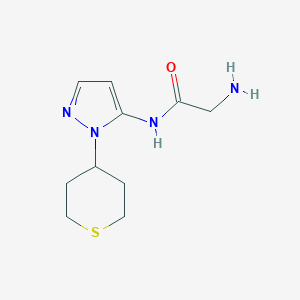
![[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl] 2-methylprop-2-enoate](/img/structure/B14888929.png)
![6-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888937.png)



